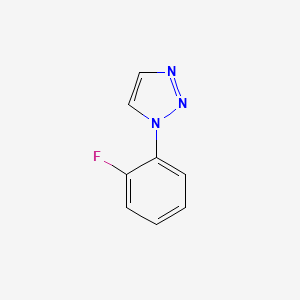

1-(2-Fluorophenyl)triazole

Description

Significance of Fluorinated Azoles in Contemporary Chemical Science

The incorporation of fluorine into heterocyclic compounds, particularly azoles, is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.govrsc.org Fluorinated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts. nih.govnih.govresearchgate.netfrontiersin.org This enhancement is attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.org These characteristics can significantly influence a molecule's pharmacological profile by improving metabolic stability, membrane permeability, lipophilicity, and binding affinity to target enzymes or receptors. rsc.org

The strategic placement of fluorine can alter the electronic properties of a molecule, block metabolic pathways, and induce favorable conformational changes. researchgate.net The impact of fluorine in pharmaceuticals is substantial; while only 2% of drugs on the market in the 1990s contained fluorine, this figure rose to 20-30% by 2015. nih.govfrontiersin.org In 2020 alone, 13 drugs approved by the FDA contained fluorine or fluorine-containing substituents, underscoring the continued importance of organofluorine compounds in drug development. nih.govfrontiersin.org

Overview of Triazole Scaffolds in Advanced Chemical Research

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms, with two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). chemijournal.comfrontiersin.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of compounds with diverse and potent biological activities. tandfonline.comnih.gov The triazole nucleus is a core component in drugs with antimicrobial, anti-inflammatory, antiviral, and antineoplastic properties. tandfonline.comnih.govnih.gov

The triazole ring is chemically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. rsc.orgfrontiersin.org Its electron-rich nature and the presence of multiple nitrogen atoms make it a versatile scaffold for chemical modification, allowing for the construction of large libraries of compounds for drug discovery. chemijournal.com Furthermore, the development of "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has revolutionized the synthesis of 1,2,3-triazoles, offering high yields and selectivity, which has significantly accelerated research in drug discovery and materials science. chemijournal.comtandfonline.com

Academic Relevance of 1-(2-Fluorophenyl)triazole and Related Chemical Entities

The specific combination of a 2-fluorophenyl group with a triazole core has garnered considerable academic interest, leading to the synthesis and investigation of numerous derivatives. Research has focused on exploring how this particular substitution pattern influences the molecule's physical, chemical, and biological properties. ontosight.ai The presence of the fluorine atom at the ortho-position of the phenyl ring is particularly significant as it can induce specific conformational preferences and electronic effects that may enhance interactions with biological targets. ontosight.ai

A notable example is the synthesis and characterization of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , which has been studied for its structural properties. asianpubs.org Research into related structures, such as 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols , has revealed promising antimicrobial and antifungal activities. doaj.org Similarly, other synthesized derivatives like 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol and 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole have been developed to evaluate their potential as fungicidal agents. sioc-journal.cnscielo.brsci-hub.se These studies highlight the academic drive to use the this compound moiety as a building block for creating novel compounds with potentially valuable therapeutic applications.

Detailed Research Findings

Synthesis and Characterization

The synthesis of compounds containing the this compound scaffold has been achieved through various multi-step reaction pathways. A key example is the synthesis of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound was prepared by refluxing 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one (B8423751) hydrochloride with triazole in water, resulting in a 45% yield. asianpubs.org The product was characterized by its melting point and elemental analysis. asianpubs.org Other related compounds have also been synthesized and characterized, demonstrating the versatility of synthetic approaches to this class of molecules. scielo.brsci-hub.se

| Compound Name | Synthetic Method | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Reaction of 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride with triazole | 45% | 68.6-69.4 | asianpubs.org |

| 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole | Acidification of the corresponding salt | 81% | 276-277 | sci-hub.se |

| 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | Click chemistry: Reaction of an azide (B81097) with 1-ethynyl-2-fluorobenzene (B1630581) | 72.5% | Colorless oil | scielo.br |

Spectroscopic and Crystallographic Analysis

Spectroscopic methods are essential for confirming the structures of newly synthesized compounds. For 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , the infrared (IR) spectrum showed characteristic absorption bands at 1683 cm⁻¹ (C=O) and 1508 cm⁻¹ (C=N). asianpubs.org The crystal structure of this compound was determined using X-ray diffraction, revealing a monoclinic crystal system. asianpubs.org The analysis showed that the dihedral angle between the triazole ring and the 2-fluorophenyl ring is 85.97º. asianpubs.org The crystal structure is stabilized by weak intra- and intermolecular C-H···O hydrogen bonds. asianpubs.org Detailed spectroscopic data have also been reported for other related complex triazole derivatives. researchgate.net

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | IR Spectroscopy | Characteristic peaks: 1683 cm⁻¹ (C=O), 1508 cm⁻¹ (C=N) | asianpubs.org |

| X-ray Crystallography | Crystal System: Monoclinic; Space Group: P2(1)/c; Dihedral Angle (triazole/fluorophenyl): 85.97° | asianpubs.org | |

| 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole | IR Spectroscopy | 3100, 3050, 2900, 2850, 1620, 1595, 1575 cm⁻¹ | sci-hub.se |

| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one | UV Spectroscopy | Absorption maxima at 205 nm and 273 nm in ethanol | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBXXUGQXUXNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorophenyl Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly reliable and specific method for the synthesis of 1,2,3-triazoles. sdu.edu.cnwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). wikipedia.orgbeilstein-journals.org

Regioselective Synthesis of 1,4-Disubstituted Triazoles

The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.govrsc.org This is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov For the synthesis of 1-(2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles, 2-fluorophenyl azide is reacted with a variety of terminal alkynes.

One specific example is the synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol, which was achieved with a 72.5% yield through the reaction of an azide with 1-ethynyl-2-fluorobenzene (B1630581) using a copper(II) sulfate (B86663) pentahydrate and sodium ascorbate catalytic system. scielo.br Similarly, the reaction of 2-fluorophenyl azide with phenylacetylene, catalyzed by copper(I), can produce the corresponding 1-(2-fluorophenyl)-4-phenyl-1H-1,2,3-triazole. nih.gov

A study describes the synthesis of 1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole in a 75% yield. mdpi.com This was achieved through a click reaction where 3,3,3-trifluoropropyne (B1345459) (TFP) was generated in situ from 2-bromo-3,3,3-trifluoropropene (BTP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a CuI/1,10-Phenanthroline catalyzed cycloaddition with 2-fluorophenyl azide. mdpi.com

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | Azido-alcohol, 1-ethynyl-2-fluorobenzene | 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 72.5 | scielo.br |

| Cu(I) | 2-Fluorophenyl azide, Phenylacetylene | 1-(2-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole | - | nih.gov |

| CuI / 1,10-Phenanthroline | 2-Fluorophenyl azide, 2-bromo-3,3,3-trifluoropropene, DBU | 1-(2-Fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 75 | mdpi.com |

Interrupted CuAAC Reactions for Functionalized Triazoles

While the standard CuAAC is limited to producing 1,4-disubstituted triazoles, a variation known as the interrupted CuAAC reaction allows for the synthesis of 1,4,5-trisubstituted triazoles. sdu.edu.cnnih.govresearchgate.net This method involves intercepting the copper-triazole intermediate with an electrophile, leading to the introduction of a functional group at the C5 position of the triazole ring. sdu.edu.cnnih.govresearchgate.net This strategy has been successfully employed to synthesize a variety of 5-hetero-functionalized triazoles, including those with amino, thio, and seleno groups. sdu.edu.cnnih.gov The reaction proceeds with complete regioselectivity under mild conditions and demonstrates a broad substrate scope. sdu.edu.cnnih.gov This approach provides an efficient route to privileged 5-heterofunctionalized 1,2,3-triazoles that are important in medicinal chemistry. researchgate.net

Catalytic System Variations and Optimizations

The efficiency of the CuAAC reaction can be influenced by the choice of the copper source, ligands, and reaction conditions. While the standard system involves CuSO₄ and sodium ascorbate in aqueous solutions, various other catalytic systems have been developed. wikipedia.orgbeilstein-journals.org These include the use of different copper(I) salts like CuI and CuBr, as well as the addition of ligands to stabilize the copper(I) catalyst and enhance its activity. nih.goviosrjournals.org

Ligands play a crucial role in stabilizing the catalytically active Cu(I) species, preventing disproportionation, and improving reaction rates. nih.govscispace.com A variety of ligands have been explored, including phosphines, N-heterocyclic carbenes (NHCs), and polydentate amines. nih.govscispace.comacs.org For instance, the use of a CuI/Al₂O₃ heterogeneous catalyst has been shown to be effective and recyclable. iosrjournals.org Microwave irradiation has also been employed to accelerate the reaction, leading to the formation of fluoro phenyl triazoles in minutes with high yields. nih.gov

Computational studies have suggested that dicopper species may be more active than their monomeric counterparts, highlighting the complexity of the catalytic cycle. acs.org The choice of solvent can also be critical, with solvent-free conditions or the use of green solvents like glycerol (B35011) being explored to develop more sustainable protocols. mdpi.com

Other Cycloaddition Reactions

Beyond the well-established CuAAC, other cycloaddition strategies exist for the synthesis of triazole rings. The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne occurs under thermal conditions but typically lacks regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted isomers. wikipedia.orgnih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, selectively producing 1,5-disubstituted 1,2,3-triazoles. thieme-connect.com Additionally, metal-free cycloaddition reactions have been developed. For example, α-fluoronitroalkenes can act as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides, catalyzed by trifluoroacetic acid, to provide 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer a highly efficient approach to complex molecules. frontiersin.org Several MCR strategies have been developed for the synthesis of functionalized triazoles.

One such strategy is a one-pot, three-component synthesis of 5-heterofunctionalized 1,2,3-triazoles. This method utilizes a heteroatom electrophile to react with the in situ-generated cuprate (B13416276) triazole intermediate. researchgate.net Another example is a one-pot, six-component reaction to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. This cascade process involves a Ugi-azide reaction, a bimolecular nucleophilic substitution (SN2), and a CuAAC reaction. mdpi.com For instance, the reaction of propargylamine, 2-fluorobenzaldehyde, TMSN₃, tert-butyl isocyanide, benzyl (B1604629) bromide, and sodium azide in the presence of a copper catalyst yielded N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(2-fluorophenyl)methanamine. mdpi.com

A metal-free, base-promoted three-component reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has also been reported for the synthesis of hybrid molecules containing a 1,2,4-triazole (B32235) moiety. rsc.org

Derivatization and Functionalization Strategies

The 1-(2-fluorophenyl)triazole core can be further modified through various derivatization and functionalization reactions to create a diverse range of compounds. These strategies often target the triazole ring or the attached phenyl group.

Functionalization can be achieved during the primary synthesis, as seen in the interrupted CuAAC reactions that introduce substituents at the C5 position of the triazole ring. sdu.edu.cnnih.gov Post-synthetic modification is also a common approach. For example, triazole-based compounds can be functionalized to act as chemosensors for detecting various analytes. nanobioletters.com The synthesis of fused 1,2,4-triazole systems, such as 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a] sdu.edu.cnnih.govnaphthyridines, has been achieved through oxidative cyclization of corresponding hydrazones under microwave irradiation, demonstrating an efficient method for creating more complex heterocyclic structures. niscpr.res.in

Introduction of Additional Halogenated Moieties

The introduction of halogen atoms into the structure of this compound derivatives can significantly influence their biological activities. longdom.org Researchers have successfully synthesized a range of halogen-containing 1,2,4-triazoles. For instance, a series of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were prepared through the condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-bromo-2-propen-1-one. researchgate.net This highlights a common strategy where a halogenated phenyl group is incorporated into the triazole system.

Another approach involves the synthesis of 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles. longdom.org The inclusion of various alkyl, alkoxy, and halogen substituents on the phenyl ring attached to the triazole core has been shown to enhance the pharmacological properties of these compounds. longdom.org

Formation of Fused Heterocyclic Systems

The fusion of the triazole ring with other heterocyclic systems can lead to novel compounds with unique properties. A notable example is the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are recognized for their biological significance. mdpi.com These fused systems can be constructed through various methods, including the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a copper catalyst. mdpi.comresearchgate.net

Furthermore, the synthesis of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines demonstrates the formation of a fused triazolo-thiadiazine system. researchgate.net The chemistry of mercapto- and thione-substituted 1,2,4-triazoles is particularly useful for the synthesis of such fused heterocycles. semanticscholar.org The synthesis of fused bicyclic longdom.orgnih.govnih.gov-triazoles has also been achieved from γ-N-(trifluoroacetyl) amino diazoketones through a sequence of N-deprotection, intramolecular α-diazo imine formation, and 5-endo-dig cyclization. acs.org

Substitution at Triazole and Phenyl Moieties

Substitution reactions are crucial for modifying the properties of this compound. The triazole ring itself can undergo substitution, with electrophilic substitution typically occurring at the 5-position of the 1,2,4-triazole nucleus. scispace.com For the synthesis of 3,5-disubstituted 1,2,4-triazoles, N-substituted intermediates are often employed. scispace.com

Substitution on the phenyl ring is also a common strategy. For example, the synthesis of 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles involves various substituents on the phenyl group. longdom.org Additionally, the synthesis of 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)-ethanone highlights the use of a difluorophenyl moiety. rjpbcs.com The reactivity of 4-(2-fluorophenyl)-1H-1,2,3-triazole is influenced by the electron-withdrawing nature of the fluorine atom, making it susceptible to nucleophilic substitution at the triazole nitrogen atoms. smolecule.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of triazole derivatives to reduce waste, energy consumption, and the use of hazardous substances.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a powerful tool in the synthesis of triazoles, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govacademie-sciences.fr Several studies have reported the successful ultrasound-assisted synthesis of 1,2,3- and 1,2,4-triazole derivatives. nih.govnih.govdntb.gov.uamdpi.com

For instance, a one-pot, three-component click synthesis of 1,4-disubstituted-1,2,3-triazoles tethered with fluorinated 1,2,4-triazole-benzothiazole conjugates was achieved efficiently under ultrasound irradiation. nih.gov This method involved the in-situ generation of an azido (B1232118) intermediate followed by a Cu(I)-catalyzed 1,3-dipolar cycloaddition. nih.gov Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been accomplished in aqueous media using a copper(I) complex under ultrasonic conditions. nih.gov The use of a probe-based ultrasonic system allows for better control over the reaction parameters and facilitates scalability. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or low-solvent alternative for the synthesis of triazoles. This technique can lead to higher yields and shorter reaction times. While the search results allude to mechanochemical synthesis of triazoles, specific examples for this compound are not detailed. However, the mechanochemical synthesis of fluorinated imines has been reported, demonstrating the potential of this technique for preparing fluorinated building blocks for triazole synthesis. mdpi.com

Specific Synthetic Pathways for this compound Isomers and Analogues

The synthesis of specific isomers and analogues of this compound often requires tailored synthetic strategies. The choice of starting materials and reaction conditions determines the final structure of the product.

A series of novel 1,2,4-triazole derivatives containing a 2-fluorophenyl moiety were synthesized from o-fluorobenzoic acid, hydrazine (B178648) hydrate, and phenyl isothiocyanate through a multi-step reaction sequence. sioc-journal.cn The synthesis of 1,2,3-triazolyl nucleoside analogues often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to connect a 1,2,3-triazole ring to a sugar moiety. nih.gov

The synthesis of 9-aryl-6-(3-fluorophenyl)-1,2,4-triazolo[4,3-a] semanticscholar.orgnih.govnaphthyridines has been achieved from arylaldehyde 3-(3-fluorophenyl)-1,8-naphthyridin-2-ylhydrazones using iron(III) chloride under solvent-free microwave irradiation. researchgate.netscispace.com This demonstrates a specific pathway to a fused triazole system containing a fluorophenyl group.

Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI 3A. 1,4-biphenyl-1,2,3-triazole. White solid; mp:169–170 °C. UV–Vis (CH3OH) λmax (nm): 248, 205. IR (ATR) (cm−1): 3097.7 (C-H aromatic), 1558.9 (C=C aromatic), 1503.4, 1480.3, 1465.7 (N-N=N), 1228.2, 1074.5 (C-N), 754.6, 688.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.20 (s, 1H), 7.92 (d, J = 7.6 Hz, 2H), 7.80 (d, J = 7.9 Hz, 2H), 7.56 (t, J = 7.6 Hz, 2H), 7.47 (t, J = 7.2 Hz, 3H), 7.38 (t, J = 7.4 Hz, 1H). ... C NMR (CDCl3, 200 MHz) δ (ppm): 149.35, 134.14, 133.93, 132.87, 132.09, 131.30, 129.67, 126.26, 126.08, 120.89, 120.55, 120.07, 115.82, 110.23. ... m/z calcd for C14H11N3: 221.10 [M]+, found: 221.00. 3B. 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 100–101 °C. UV–Vis (CH3OH) λ max (nm): 247, 205. IR (ATR) (cm−1): 3068.2 (C-H aromatic), 1598.2 (N=N), 1510.1, 1473.6, 1452.4 (N-N=N), 1243.4, 1037.9 (C-N), 1213.6 (C-F), 755.9, 689.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.31 (s, 1H), 8.04 (t, J = 7.7 Hz, 1H), 7.92 (d, J =7.6 Hz, 2H), 7.50–7.42 (m, 3H), 7.35 (m, 3H). ... C NMR (CDCl3, 200 MHz) δ: 154.29, 152.30, 148.22, 130.19, 130.13, 128.94, 128.47, 125.34, 125.31, 124.84, 120.70, 120.63, 117.14, 116.98. ... F NMR (CDCl3) δ: −127 ppm. ... NMR spectra were obtained on a Bruker 400 MHz spectrometer with deuterated solvents. For biological studies, an IEC CENTRA CP 812 centrifuge, New Brunswick Sci. Co. (Edison, NJ 08818, USA) incubator and a Zeiss Primostar optical microscope with a 10× objective were used. C. albicans strains were part of the strain collection of the experimental mycology laboratory at FCQ/UASLP. 2.2. Synthesis of Fluoro Phenyl Azides. An aqueous solution of HCl (50%) was ... HRMS (DART) m/z calcd for C14H10N3F: 239.09 [M]+, found: 239.08. 3E. 1-(2,4-difluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 116–118 °C. UV–Vis (CH3OH) λ max (nm): 206, 247. IR (ATR): ... ... 3F. 1-(2,6-difluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 76–79 °C. UV–Vis (CH3OH) λ max (nm): 204, 247. IR (ATR) (cm−1): 3097.6 (C-H aromatic), 1617.1 (N=N), 1598.6 (C=C aromatic), 1524.0, 1478.0, 1453.3 (N-N=N), 1242.4, 1038.4 (C-N), 1081.6 (C-F), 763.7, 753.7, 693.8 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.06 (s, 1H), 7.95 (dd, J = 7.9, 1.1, 2H), 7.56–7.48 (m, 3H), 7.41 (t, J = 7.9 Hz, 1H), 7.19 (m, 2H). ... C NMR (CDCl3, 200 MHz) δ (ppm): 166.20, 164.20, 151.62, 135.27, 133.23, 132.64, 131.67, 131.41, 130.04, 128.96, 128.56, 125.98, 122.10, 112.49. ... F NMR (CDCl3) δ: −119 (2F) ppm. ... 3D. 1-(4-fluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 203–205 °C. UV–Vis (CH3OH) λ max (nm): 247.5, 204. IR (ATR) (cm−1): 3098.1 (C-H aromatic), 1604.7 (N=N), 1575 (C=C aromatic), 1514.4, 1481.4, 1455.1 (N-N=N), 1233.4, 1040.0 (C-N), 1219.65 (C-F), 837.2, 765.3, 694.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.15 (s, 1H), 7.91 (d, J = 7.8 Hz, 2H), 7.78 (dd, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 7.25 (m, 2H). ... C NMR (CDCl3, 200 MHz) δ: 163.47, 148.37, 138.00, 135.40, 130.08, 128.97, 128.56, 125.88, 122.58, 122.51, 117.76, 116.87, 116.69. ... F NMR (CDCl3) δ: −109.4 ppm. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA9jnUCennKaehM-5KT10LcDomX_EgH4HGUZEabJjhrpbHuw8_k3vidjdr9QiYtGrMY8qmqibpf0C0twBnExGsy54s4Izjr7YupiOFjr7IFF7xeGoxDATJCW6B5_NC0B4=

Synthesis, spectral, Hirshfeld surface analysis, DFT and molecular docking studies of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide - ScienceDirect The molecular structure of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide (2-FPTC) was studied by FT-IR, 1H, 13C NMR and single crystal X-ray diffraction techniques. The compound crystallizes in monoclinic P21/c space group with cell parameters a = 11.231(2) Å, b = 5.099(1) Å, c = 17.514(2) Å, β = 107.03(1)°, Z = 4. The dihedral angle between the triazole and fluorophenyl rings is 59.1(2)°. The crystal structure is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds, which form a three-dimensional network. The intermolecular interactions were quantified by Hirshfeld surface analysis. The optimized molecular geometry, vibrational frequencies and chemical shifts were calculated by DFT method with B3LYP/6-311++G(d,p) basis set. The calculated structural parameters and vibrational frequencies were in good agreement with the experimental data. The 1H and 13C NMR chemical shifts were calculated by GIAO method and compared with the experimental results. The electronic properties were studied by frontier molecular orbitals and molecular electrostatic potential analysis. The calculated HOMO-LUMO energy gap is 5.37 eV. The natural bond orbital analysis was performed to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. The molecular docking study was carried out to understand the binding interactions of the title compound with the active site of the Candida albicans dihydrofolate reductase (DHFR) enzyme. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137wQ-6x-K41w8-P8-U3-C9fBq6_t4_qQ4gqWkL1kGg6f5mI5B1l_w-iJk6w53-3iXbBq0s82jE2v_5Hq1t5l1-tVfB7n9fQyW3j7iJ-jI=

Synthesis, spectral, Hirshfeld surface analysis, DFT and molecular docking studies of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide The molecular structure of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide (2-FPTC) was studied by FT-IR, 1H, 13C NMR and single crystal X-ray diffraction techniques. The compound crystallizes in monoclinic P21/c space group with cell parameters a = 11.231(2) Å, b = 5.099(1) Å, c = 17.514(2) Å, β = 107.03(1)°, Z = 4. The dihedral angle between the triazole and fluorophenyl rings is 59.1(2)°. The crystal structure is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds, which form a three-dimensional network. The intermolecular interactions were quantified by Hirshfeld surface analysis. The optimized molecular geometry, vibrational frequencies and chemical shifts were calculated by DFT method with B3LYP/6-311++G(d,p) basis set. The calculated structural parameters and vibrational frequencies were in good agreement with the experimental data. The 1H and 13C NMR chemical shifts were calculated by GIAO method and compared with the experimental results. The electronic properties were studied by frontier molecular orbitals and molecular electrostatic potential analysis. The calculated HOMO-LUMO energy gap is 5.37 eV. The natural bond orbital analysis was performed to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. The molecular docking study was carried out to understand the binding interactions of the title compound with the active site of the Candida albicans dihydrofolate reductase (DHFR) enzyme. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk40-y37f7X24mJ5Qz_oXlqO3_27y373-j7Cg3z-eU6_4Q9Q1m-lqK7n58b28f8f-P8oY8eL8P8-88-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-t-be-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-d-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-g-g-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-fl-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-g-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-9-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-2-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8--8-8-8-8-8--8-8-8-8-8-8-8--8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-e--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-S-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-e--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-e-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-g-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-t-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8--8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-t-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-g-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-e--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8--8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-8-

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis

Nitrogen (¹⁵N) NMR for Heterocycle Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for the structural analysis of nitrogen-containing heterocycles like 1-(2-Fluorophenyl)triazole. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, specialized techniques such as Heteronuclear Multiple Bond Correlation (HMBC) experiments (¹H/¹⁵N gHMBC) are often employed to enhance sensitivity and provide unambiguous assignments.

For the 1,2,3-triazole isomer, the three distinct nitrogen atoms in the ring exhibit characteristic chemical shifts that are highly sensitive to their electronic environment and the nature of the substituent on N-1. In substituted 1,2,3-triazoles, the chemical shifts can vary significantly. For instance, in 1-substituted 1,2,3-triazoles, the N-1 signal typically appears downfield, while N-2 and N-3 resonate at higher fields. The electronic effect of the 2-fluorophenyl group, an electron-withdrawing substituent, is expected to influence the shielding of the triazole nitrogens. Theoretical calculations (GIAO-B3LYP/6-311++G**) have shown good correlation with experimental ¹⁵N NMR data for various triazole isomers, aiding in the definitive assignment of their structures.

For the 1,2,4-triazole (B32235) isomer, the two chemically distinct nitrogen environments would also produce unique signals. The chemical shifts provide crucial information for distinguishing between the possible 1H- and 4H- tautomers and for confirming the point of attachment of the 2-fluorophenyl group.

Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for Phenyl-Substituted Triazoles

| Nitrogen Atom Position | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|

| N-1 (1,2,3-Triazole) | -50 to -80 |

| N-2 (1,2,3-Triazole) | -10 to +10 |

| N-3 (1,2,3-Triazole) | -130 to -150 |

| N-1 / N-2 (1,2,4-Triazole) | Variable based on substitution and tautomerism |

| N-4 (1,2,4-Triazole) | Variable based on substitution and tautomerism |

Note: These are generalized ranges based on substituted triazoles; specific values for this compound require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the structural integrity of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of this compound. The theoretical exact mass of the neutral molecule (C₈H₆FN₃) is 163.05455 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), can measure the mass of the protonated molecule ([M+H]⁺) with high precision, usually to within a few parts per million (ppm).